molecular formula C12H12N4O2S2 B7092672 N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B7092672
M. Wt: 308.4 g/mol
InChI Key: FWYJQCUALMQQAF-UHFFFAOYSA-N
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Description

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound featuring a thiazole ring and an oxadiazole ring

Properties

IUPAC Name

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-7-3-9(19-6-7)11-14-15-12(18-11)13-5-8-4-10(17-2)16-20-8/h3-4,6H,5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYJQCUALMQQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NCC3=CC(=NS3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole precursors. One common approach is to first synthesize 3-methoxy-1,2-thiazole-5-carbaldehyde, which can then be reacted with 4-methylthiophene-2-carboxylic acid to form the intermediate thiazole derivative. Subsequent cyclization and amination steps yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Reduced oxadiazole derivatives.

  • Substitution: Substituted thiazole and oxadiazole derivatives.

Scientific Research Applications

  • Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the areas of antimicrobial, antifungal, and anticancer agents.

  • Agriculture: It could be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.

  • Materials Science: The compound's unique structure may be useful in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and are known for their diverse biological activities.

  • Oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in various chemical applications.

Uniqueness: N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of both thiazole and oxadiazole rings, which may confer distinct chemical and biological properties compared to compounds containing only one of these rings.

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